AZ 10606120 二盐酸盐

描述

AZ 10606120 Dihydrochloride is a potent P2X7 receptor antagonist . The KD values are 1.4 and 19 nM at human and rat P2X7 receptors respectively . It binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site and acts as a negative allosteric modulator . It exhibits anti-depressant effects and reduces tumour growth .

Molecular Structure Analysis

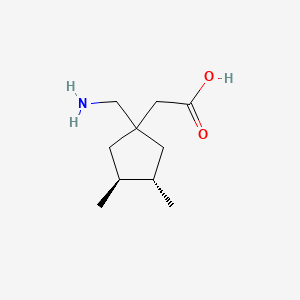

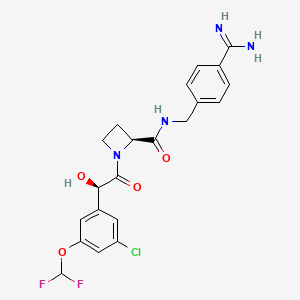

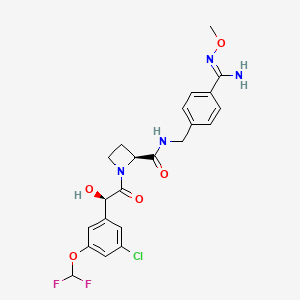

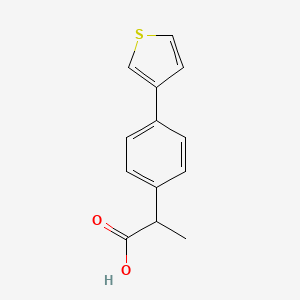

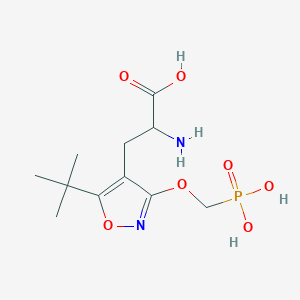

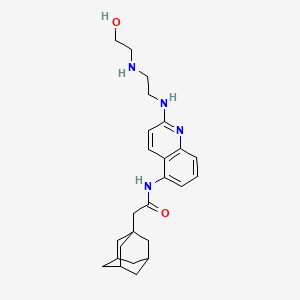

The molecular weight of AZ 10606120 Dihydrochloride is 495.48 . The chemical name is N - [2- [ [2- [ (2-Hydroxyethyl)amino]ethyl]amino]-5-quinolinyl]-2-tricyclo [3.3.1.13,7]dec-1-ylacetamide dihydrochloride .Chemical Reactions Analysis

AZ 10606120 Dihydrochloride is a useful tool for probing P2X7-mediated physiological and pathological processes both in cultures (0.1-10 µM) and in vivo (e.g. 5 mg/kg i.p., 300 nM i.m., or 3 µg i.c.v.; in mice) .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in water (2 mg/mL, clear when warmed) . It should be stored desiccated, protected from light under inert gas .科学研究应用

AZ 10606120 Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications

Antagonist of P2X7 Receptor: AZ 10606120 Dihydrochloride is a potent and selective noncompetitive antagonist of the P2X7 receptor, with an IC50 value of approximately 10 nM. It shows minimal effect on other P2X receptor subtypes, indicating its specificity .

Antidepressant Effects: In animal model studies, AZ 10606120 has demonstrated potential antidepressant effects. This suggests its possible application in the development of new antidepressant therapies .

Tumor Growth Inhibition: The compound has been shown to reduce tumor growth in animal models. Intratumor injection of AZ 10606120 caused a significant inhibition of tumor growth in mice, indicating its potential use in cancer treatment .

Anti-angiogenic Activity: AZ 10606120 has anti-angiogenic activity, which means it can inhibit the formation of new blood vessels, a process that is crucial for tumor growth and metastasis .

Negative Allosteric Modulator: It acts as a negative allosteric modulator at sites distinct from but coupled to the ATP binding site on the P2X7 receptor. This modulation can influence various physiological and pathological processes .

Preclinical Development Stage: Currently, AZ 10606120 is still in the preclinical development stage, which means it has not yet entered clinical trials but shows promise for future therapeutic applications .

作用机制

Target of Action

AZ 10606120 Dihydrochloride is a selective, high-affinity antagonist for the P2X7 receptor (P2X7R) . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in apoptosis, inflammation, and pain sensation.

Mode of Action

AZ 10606120 Dihydrochloride binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site . It acts as a negative allosteric modulator , meaning it reduces the receptor’s activity by binding to a different site than the ATP. This results in the antagonism of ATP-dependent P2X7 activation .

Biochemical Pathways

The primary biochemical pathway affected by AZ 10606120 Dihydrochloride is the ATP-dependent activation of the P2X7 receptor . By acting as a negative allosteric modulator, it inhibits the normal function of the P2X7 receptor, which can lead to downstream effects such as reduced inflammation and pain sensation.

Pharmacokinetics

It is known that the compound is a powder form and soluble in water , which suggests it could be administered orally and absorbed in the gastrointestinal tract. The impact on bioavailability would depend on factors such as the rate of absorption and the first-pass metabolism effect.

Result of Action

The molecular and cellular effects of AZ 10606120 Dihydrochloride’s action include the inhibition of ATP-dependent activation of P2X7 receptors . This can lead to a reduction in inflammation and pain sensation. Additionally, it has been reported to have anti-depressant effects and reduce tumor growth .

Action Environment

The action, efficacy, and stability of AZ 10606120 Dihydrochloride can be influenced by various environmental factors. For instance, the pH level of the environment could impact the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound . .

属性

IUPAC Name |

2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFONFUUWORSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。